Cas no 1824102-43-3 ({5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine structure](https://ja.kuujia.com/scimg/cas/1824102-43-3x500.png)
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- EN300-7656491
- {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine
- 1824102-43-3
-
- インチ: 1S/C7H11N3/c8-4-6-3-7-9-1-2-10(7)5-6/h1-2,6H,3-5,8H2
- InChIKey: FWMJQSKHHFOMRI-UHFFFAOYSA-N
- SMILES: N12C=CN=C1CC(CN)C2
計算された属性
- 精确分子量: 137.095297364g/mol
- 同位素质量: 137.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: -0.7
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7656491-1.0g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine |
1824102-43-3 | 95.0% | 1.0g |
$1086.0 | 2025-02-22 | |
Enamine | EN300-7656491-0.5g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine |
1824102-43-3 | 95.0% | 0.5g |
$1043.0 | 2025-02-22 | |
Enamine | EN300-7656491-0.25g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine |
1824102-43-3 | 95.0% | 0.25g |
$999.0 | 2025-02-22 | |
Enamine | EN300-7656491-10.0g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine |
1824102-43-3 | 95.0% | 10.0g |
$4667.0 | 2025-02-22 | |
Enamine | EN300-7656491-5.0g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine |
1824102-43-3 | 95.0% | 5.0g |
$3147.0 | 2025-02-22 | |
Enamine | EN300-7656491-0.1g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine |
1824102-43-3 | 95.0% | 0.1g |
$956.0 | 2025-02-22 | |
Enamine | EN300-7656491-0.05g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine |
1824102-43-3 | 95.0% | 0.05g |
$912.0 | 2025-02-22 | |
Enamine | EN300-7656491-2.5g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine |
1824102-43-3 | 95.0% | 2.5g |
$2127.0 | 2025-02-22 |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine 関連文献
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamineに関する追加情報
Chemical Profile of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine (CAS No. 1824102-43-3)
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine}, identified by its CAS number 1824102-43-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrroloimidazole class, a structural motif known for its diverse biological activities and potential therapeutic applications. The unique arrangement of nitrogen atoms in its core structure imparts remarkable chemical stability and reactivity, making it a valuable scaffold for drug discovery and development.
The molecular structure of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine consists of a fused ring system comprising a pyrrole ring and an imidazole ring, connected at the 1-position of the pyrrole and the 2-position of the imidazole. This fused system is further functionalized by an amine group at the 6-position of the pyrrole ring. Such structural features contribute to its ability to interact with various biological targets, including enzymes and receptors, which is a key consideration in the design of bioactive molecules.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential pharmaceutical applications. {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine has emerged as a promising candidate due to its unique chemical properties and biological relevance. Studies have demonstrated its ability to modulate multiple signaling pathways, making it a candidate for treating a range of diseases. For instance, preliminary investigations suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in cancer progression and inflammation.
The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the pyrroloimidazole core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the amine group at the 6-position of the pyrrole ring. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance yield and purity. These synthetic methodologies are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.
One of the most compelling aspects of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine is its potential as a lead compound for drug development. Its structural framework allows for modifications that can fine-tune its biological activity and pharmacokinetic properties. Researchers have explored various derivatives of this compound to improve its potency and selectivity. For example, introduction of halogen atoms or other substituents at specific positions on the heterocyclic ring has been shown to enhance binding affinity to target proteins.
Preclinical studies have provided valuable insights into the pharmacological profile of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine. In vitro assays have revealed its ability to inhibit several enzymes involved in disease pathways. Notably, its interaction with cyclin-dependent kinases (CDKs) has been studied extensively due to their role in cell cycle regulation and cancer growth. Additionally, its potential anti-inflammatory effects have been observed in cell-based models, suggesting its utility in treating inflammatory disorders.
The pharmacokinetic properties of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine are also under investigation to ensure its suitability for therapeutic use. Studies have focused on assessing its absorption, distribution, metabolism, and excretion (ADME) profiles. These evaluations are crucial for determining optimal dosing regimens and minimizing potential side effects. Advanced computational methods such as molecular docking and pharmacokinetic modeling have been employed to predict how this compound behaves within biological systems.
Recent advancements in drug delivery systems have opened new avenues for utilizing {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine effectively. Nanotechnology-based delivery platforms have shown promise in enhancing drug bioavailability and targeting specificity. By incorporating this compound into nanocarriers such as liposomes or polymeric nanoparticles, researchers aim to improve its therapeutic efficacy while reducing systemic toxicity.
The future prospects for {5H,6 H,7 H -pyrrolo [1, 2 -a ] imidazol - 6 - yl } methanamine are bright, with ongoing research efforts aimed at elucidating its full therapeutic potential。 Collaborative studies between academia and industry are essential for translating laboratory findings into clinical applications。 As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics。
1824102-43-3 ({5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine) Related Products
- 1353977-59-9([1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester)
- 937598-60-2(4-(2,2-Difluoroethoxy)-3-fluoroaniline)
- 227327-40-4(N-(adamantan-1-yl)methyl-2-bromobenzamide)
- 2167539-00-4(7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)
- 1264273-29-1(5-(4-bromophenyl)pent-2-en-1-ol)
- 113982-23-3((2E)-3-2-(benzyloxy)phenylprop-2-enoic acid)
- 17839-53-1(2-Mercapto-6-methylbenzoic acid)
- 2385664-49-1(Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-)
- 1805062-06-9(Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate)
- 926204-45-7(N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide)




